1-(3-(Difluoromethoxy)-4-methoxyphenyl)propan-2-one
Description
1-(3-(Difluoromethoxy)-4-methoxyphenyl)propan-2-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at position 3 and a methoxy (-OCH₃) group at position 2. The propan-2-one (acetone) moiety is attached to the aromatic ring via a methylene bridge. This compound is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, achieving a 72% yield as a white solid . Its spectroscopic data align with previously reported methods, confirming structural integrity .
The difluoromethoxy group imparts electron-withdrawing effects due to fluorine's electronegativity, while the methoxy group donates electrons via resonance.
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-4-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O3/c1-7(14)5-8-3-4-9(15-2)10(6-8)16-11(12)13/h3-4,6,11H,5H2,1-2H3 |
InChI Key |
WVXKFKCFACJNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)OC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Electronic and Physical Properties
Fluorinated Analogues
1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one (CAS 1804148-11-5):
- Structure : Difluoromethoxy at position 4, trifluoromethyl (-CF₃) at position 2.
- Properties : Molecular formula C₁₁H₉F₅O₂, molar mass 268.18 g/mol, predicted density 1.310 g/cm³, boiling point 249.3°C .
- Comparison : The trifluoromethyl group is strongly electron-withdrawing, reducing aromatic electron density more significantly than the target compound's methoxy group. This may lower solubility in polar solvents compared to the target.
1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one (CAS 1804272-09-0):
- Structure : Difluoromethoxy at position 2, trifluoromethyl at position 4.
- Properties : Same molecular formula and molar mass as the above analogue .
- Comparison : Substituent positions alter steric and electronic effects. The para-substituted methoxy in the target compound allows for resonance stabilization, whereas ortho-substituted groups in this analogue may introduce steric hindrance.
Hydroxy/Methoxy Analogues
1-(4-Hydroxyphenyl)propan-2-one (CAS 33839-13-3):
- Structure : Hydroxyl (-OH) at position 3.
- Synthesis : Derived from 1-(4-methoxyphenyl)propan-2-one via demethylation using HCl .
- Comparison : The hydroxyl group enhances hydrogen bonding and solubility in aqueous media but reduces stability under acidic conditions compared to the methoxy group in the target compound.
- 2-Propen-1-one,1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)- (Chalcone derivative): Structure: Conjugated enone system with dihydroxy and methoxyphenyl groups. Properties: Exhibits tyrosinase inhibition (82.65% purity in optimized extracts) due to hydrogen bonding and π-π interactions . Comparison: The α,β-unsaturated ketone in chalcones enables resonance stabilization and redox activity, unlike the saturated propan-2-one in the target.
Physicochemical Properties
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(3-(difluoromethoxy)-4-methoxyphenyl)propan-2-one, and how do reaction conditions impact yield?
Answer: The synthesis typically involves multi-step reactions. A common approach is Friedel-Crafts acylation , where 3-(difluoromethoxy)-4-methoxybenzene reacts with a propan-2-one derivative (e.g., chloroacetone) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:
- Solvent choice : Anhydrous dichloromethane or toluene minimizes side reactions .
- Temperature control : Reactions are conducted at 0–5°C to avoid over-acylation and byproduct formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >85% purity .
Yield optimization : Excess acyl chloride (1.2 equivalents) and slow addition of the catalyst improve efficiency.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR :
- Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to coupling with fluorine atoms.
- The ketone carbonyl resonates at δ 207–210 ppm in ¹³C NMR .
- IR Spectroscopy : Strong C=O stretch at ~1710 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 260.08 (calculated for C₁₁H₁₁F₂O₃) confirms the molecular formula .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of derivatives (e.g., halogenated analogs) of this compound?
Answer: Regioselectivity is influenced by:
- Catalyst choice : Gold(I) catalysts (e.g., AuCl₃) favor para-substitution in aromatic rings due to electronic directing effects .
- Substituent effects : The difluoromethoxy group acts as a meta-director, guiding electrophiles to specific positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the ketone carbonyl, enabling selective functionalization .
Example : Introducing a bromine atom at the 5-position requires using N-bromosuccinimide (NBS) in CCl₄ under UV light, achieving >90% regioselectivity .
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound, and how can conflicting bioactivity data be resolved?
Answer:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Time-kill kinetics : Monitor bactericidal activity over 24 hours .
Resolving contradictions : - Check for substituent effects : Compare analogs (e.g., trifluoromethoxy vs. difluoromethoxy) to identify structure-activity relationships .
- Validate assays using positive controls (e.g., ciprofloxacin) and replicate experiments in triplicate.
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electron-withdrawing groups (e.g., -CF₃O) increase electrophilicity at the ketone, accelerating nucleophilic attack.
- Hammett parameters : The σₚ value of -CF₃O (-0.45) indicates moderate electron withdrawal, enhancing reactivity compared to -OCH₃ (σₚ = -0.27) .
Experimental validation : - React with Grignard reagents (e.g., CH₃MgBr) in THF. The difluoromethoxy group reduces steric hindrance, favoring 1,2-addition over elimination .
Q. What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Molecular docking : Use AutoDock Vina to model binding with cytochrome P450 enzymes. The ketone group forms hydrogen bonds with active-site residues (e.g., Tyr-96) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
- DFT calculations : Assess frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity sites .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Answer:
- Variable factors :
- Purity of starting materials (≥99% reduces side reactions).
- Catalyst activation (e.g., AlCl₃ must be freshly sublimed).
- Mitigation :
- Standardize reaction protocols (e.g., inert atmosphere, moisture-free conditions) .
- Report yields with error margins (±3%) from ≥3 independent trials.
Q. What strategies resolve inconsistencies in biological activity data across studies?
Answer:
- Dose-response standardization : Use fixed concentrations (e.g., 10–100 µM) and cell lines (e.g., HEK-293 for cytotoxicity).
- Meta-analysis : Compare data across PubChem, DSSTox, and peer-reviewed studies to identify outliers .
- Mechanistic studies : Perform enzyme inhibition assays (e.g., IC₅₀ for COX-2) to validate target engagement .
Advanced Structural Analysis
Q. How can X-ray crystallography clarify the stereoelectronic effects of the difluoromethoxy group?
Answer:
- Crystal structure determination : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve bond angles and torsion angles.
- Electron density maps : Reveal hyperconjugation between fluorine lone pairs and the aromatic π-system, stabilizing the planar structure .
Software : WinGX Suite for refining crystallographic data .
Q. What role does the propan-2-one backbone play in the compound’s physicochemical properties?
Answer:
- Lipophilicity : LogP = 2.1 (calculated via ChemDraw), enabling membrane permeability.
- Thermal stability : Differential scanning calorimetry (DSC) shows a melting point of 98–102°C, suitable for storage at RT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
